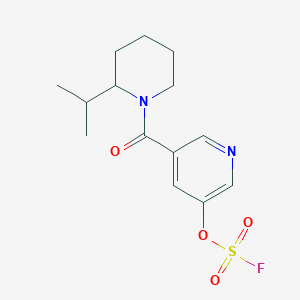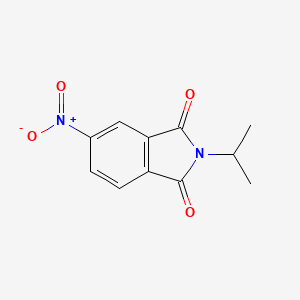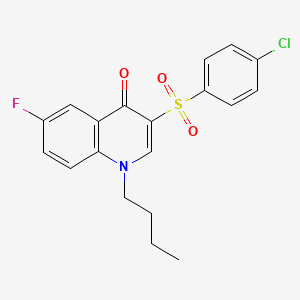
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide is a chemical compound that is available for scientific research needs . It is also known by the CAS No. 1010921-99-9.
Molecular Structure Analysis
The molecular formula of this compound is C16H11F2N3O. The molecular weight is 299.281.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed chemical reaction analysis, it is suggested to refer to specific scientific literature or databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results. For detailed information on its physical and chemical properties, it is suggested to refer to specific scientific literature or databases .Applications De Recherche Scientifique
Pharmacological Importance and Drug Design
A notable application of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide lies in its role in the development of competitive, small-molecule inhibitors, specifically targeting coagulation factor Xa. The systematic development of these inhibitors showcases the compound's potential in antithrombotic therapies. The exploration of such inhibitors, including the design of novel entities with improved pharmacokinetic properties, underscores the compound's relevance in medicinal chemistry and drug discovery (Pauls, Ewing, & Choi-Sledeski, 2001).
Antitubercular Activity
Research into the antitubercular activity of derivatives of this compound has revealed promising results against various strains of Mycobacterium tuberculosis. These studies provide insights into the potential of these compounds to serve as the basis for developing new antitubercular agents, showcasing their effectiveness and non-toxicity compared to traditional treatments (Asif, 2014).
Neuropharmacology
The compound's structural framework has also been studied for its implications in neuropharmacology. Derivatives exhibiting central nervous system (CNS) activities highlight the compound's potential as a lead molecule for synthesizing novel CNS-acting drugs. The identification of functional chemical groups within its structure points toward its utility in developing treatments for a range of neurological disorders, underscoring the compound's versatility and potential in neuropharmacological research (Saganuwan, 2017).
Insights into Isoquinoline Derivatives
Further research into isoquinoline derivatives, which share a structural similarity with this compound, reveals their broad spectrum of biological potentials. These insights are crucial for medicinal chemists and researchers aiming to develop novel inhibitors for various pharmacotherapeutic applications, demonstrating the compound's foundational role in the synthesis of isoquinoline derivatives with significant pharmacological importance (Danao et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c1-9-6-14(21-16(22)13-4-2-3-5-19-13)11-7-10(17)8-12(18)15(11)20-9/h2-8H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXODIRUVYUEFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one](/img/structure/B2879176.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2879177.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2879179.png)





![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloro-2-methylaniline](/img/structure/B2879190.png)
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879192.png)
![3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2879195.png)
![2-[(4-Nitrobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2879196.png)
